1-Chloromethanesulfonyl-piperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethylsulfonyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO2S/c7-6-11(9,10)8-4-2-1-3-5-8/h1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHIRSCAVGFBKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364067 | |
| Record name | 1-Chloromethanesulfonyl-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90445-23-1 | |
| Record name | 1-Chloromethanesulfonyl-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 1 Chloromethanesulfonyl Piperidine
Electrophilic and Nucleophilic Reactivity of the Chloromethanesulfonyl Group
The chloromethanesulfonyl group is characterized by its dual reactivity, possessing both electrophilic and nucleophilic sites within the same functional group. reddit.com The sulfur atom, being bonded to two highly electronegative oxygen atoms and a chlorine atom, is electron-deficient and thus serves as an electrophilic center. This electrophilicity is a key feature in its reactions with various nucleophiles. libretexts.org Conversely, the oxygen and chlorine atoms, with their lone pairs of electrons, can act as nucleophilic centers, although their nucleophilicity is generally weak. reddit.com
The electrophilic character of the sulfur atom in the sulfonyl group makes it susceptible to attack by a wide range of nucleophiles. libretexts.orgnih.gov Common nucleophiles in these reactions include amines, alcohols, thiols, and carbanions. libretexts.org The outcome of these reactions is typically a nucleophilic substitution at the sulfur atom, leading to the displacement of the chloride ion, which is a good leaving group. reddit.com The reactivity of the electrophilic sulfur center can be influenced by the nature of the nucleophile and the reaction conditions. Stronger nucleophiles will react more readily, and polar aprotic solvents are often employed to solvate the nucleophile without forming a strong solvent cage, thus enhancing its reactivity. libretexts.org
While the oxygen and chlorine atoms of the chloromethanesulfonyl group have lone pairs and can theoretically act as nucleophiles, this reactivity is less commonly observed. Their nucleophilicity is significantly diminished by the electron-withdrawing effect of the adjacent sulfonyl group. In most contexts, the electrophilic nature of the sulfur atom dominates the chemistry of the chloromethanesulfonyl group. nih.gov However, under specific conditions, the chloride ion, once displaced, can act as a nucleophile in subsequent reaction steps. acsgcipr.org
Carbanion-Mediated Sulfonate and Sulfonamide Coupling and Cyclization (CSIC Reactions)
A significant class of reactions involving the 1-chloromethanesulfonyl-piperidine moiety is the Carbanion-mediated Sulfonate and Sulfonamide Intermolecular Coupling and Intramolecular Cyclization (CSIC) reactions. researchgate.net These reactions utilize the electrophilic nature of the sulfonyl group and the ability to generate a carbanion on an adjacent carbon atom. researchgate.net
In intermolecular CSIC reactions, a carbanion generated from a suitable precursor attacks the electrophilic sulfur atom of a this compound derivative. This results in the formation of a new carbon-sulfur bond and the displacement of the chloride ion. researchgate.net These reactions are a powerful tool for the construction of complex acyclic sulfonamides. The reaction's success often depends on the careful choice of base to generate the carbanion and reaction conditions that favor the intermolecular coupling over potential side reactions. researchgate.net
Intramolecular CSIC reactions are particularly valuable for the synthesis of heterocyclic compounds containing a sulfonamide moiety, such as sultams. researchgate.net In this variation, a molecule containing both a chloromethanesulfonyl group and a site for carbanion formation is treated with a base. The resulting intramolecular nucleophilic attack of the carbanion on the sulfonyl sulfur leads to the formation of a cyclic sulfonamide. researchgate.netnih.gov The regioselectivity and stereoselectivity of these cyclizations can often be controlled by the substrate's structure and the reaction conditions. mdpi.com
Mechanistic Pathways of Transformations Involving the this compound Moiety
The transformations involving the this compound moiety predominantly proceed through nucleophilic substitution mechanisms at the sulfonyl sulfur. nih.gov The most common pathway is a bimolecular nucleophilic substitution (SN2-type) mechanism. nih.gov In this mechanism, the incoming nucleophile attacks the electrophilic sulfur atom, and the chloride leaving group departs in a single, concerted step. nih.gov
Theoretical studies, such as those employing density functional theory (DFT), have provided insights into the transition states of these reactions. nih.gov For the chloride-chloride exchange reaction in related arenesulfonyl chlorides, a single transition state consistent with an SN2 mechanism was identified. nih.gov
In some cases, particularly with highly reactive nucleophiles or specific solvent systems, an addition-elimination mechanism may be operative. This pathway involves the initial formation of a pentacoordinate sulfurane intermediate, followed by the elimination of the leaving group. nih.gov The preference for one mechanism over the other is influenced by factors such as the nature of the nucleophile, the leaving group, and the substituents on the sulfonyl group.
Kinetic Studies of Reactions Involving this compound Derivatives
Kinetic studies of nucleophilic substitution reactions at sulfonyl chlorides provide valuable information about the reaction mechanism and the factors influencing reactivity. For instance, studies on the chloride-chloride exchange reaction in a series of arenesulfonyl chlorides have shown that the reaction follows second-order kinetics, consistent with an SN2 mechanism. nih.gov
The rates of these reactions are sensitive to the electronic effects of substituents. Electron-withdrawing groups on the aromatic ring of arenesulfonyl chlorides generally increase the reaction rate by making the sulfur atom more electrophilic. nih.gov Conversely, electron-donating groups decrease the rate. This relationship can often be quantified using Hammett plots, which show a linear correlation between the logarithm of the rate constant and the Hammett substituent constant (σ). nih.gov For the chloride-chloride exchange, a positive ρ value is observed, indicating that the reaction is accelerated by electron-withdrawing substituents. nih.gov
Steric effects can also play a significant role. While bulky groups near the reaction center typically hinder nucleophilic attack and decrease the reaction rate, counterintuitive accelerations have been observed in some cases. nih.gov For example, ortho-alkyl substituted arenesulfonyl chlorides exhibit enhanced reactivity, which has been attributed to a rigid and sterically compressed ground state structure that is closer in energy to the transition state. nih.gov
Derivatization and Functionalization Strategies of 1 Chloromethanesulfonyl Piperidine
Modifications at the Piperidine (B6355638) Nitrogen through Sulfonylation
The sulfonyl chloride group in 1-Chloromethanesulfonyl-piperidine is a reactive handle that can be targeted for nucleophilic substitution to create a variety of sulfonamides. This process, known as sulfonylation, typically involves the reaction of the sulfonyl chloride with primary or secondary amines. While specific studies detailing the sulfonylation reactions of this compound are not prevalent, the general reactivity of sulfonyl chlorides is well-established.
The reaction of a sulfonyl chloride with an amine is a standard method for the formation of sulfonamides cbijournal.com. This transformation is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. The nucleophilicity of the amine plays a significant role in the reaction rate, with primary amines generally being more reactive than secondary amines cbijournal.com.
A general scheme for the sulfonylation of an amine with a piperidine-1-sulfonyl chloride is presented below:
General Reaction Scheme for Sulfonylation

| Reactant 1 | Reactant 2 | Base | Product |
| Piperidine-1-sulfonyl Chloride | Primary/Secondary Amine | Pyridine, Triethylamine (B128534), etc. | N-substituted Piperidine-1-sulfonamide |
This strategy allows for the introduction of a wide variety of substituents at the sulfonyl group, leading to a library of N-functionalized piperidine sulfonamides. The properties of the resulting molecules can be fine-tuned by the choice of the amine.
Substitutions on the Piperidine Ring for Structural Diversity
Achieving structural diversity through substitution on the piperidine ring of N-sulfonylated piperidines is a key strategy in medicinal chemistry and materials science. The sulfonyl group at the nitrogen atom can influence the reactivity of the C-H bonds of the piperidine ring, facilitating their functionalization.
One common approach for the functionalization of N-protected piperidines is through α-lithiation followed by trapping with an electrophile nih.gov. This method has been effectively used to introduce various substituents on the α-carbon atoms of N-Boc-protected nitrogen heterocycles nih.gov. While the chloromethanesulfonyl group is not a standard protecting group, similar principles of directed metalation could potentially be applied. The sulfonyl group is electron-withdrawing and can increase the acidity of the α-protons, making them susceptible to deprotonation by a strong base like n-butyllithium. The resulting organolithium intermediate can then react with a range of electrophiles to introduce new functional groups at the 2-position of the piperidine ring.
Hypothetical Reaction Scheme for α-Functionalization of 1-Sulfonylpiperidine

| Starting Material | Reagents | Electrophile (E+) | Product |
| N-Sulfonylpiperidine | 1. Strong Base (e.g., n-BuLi) 2. Electrophile | Alkyl halides, Aldehydes, Ketones, CO2, etc. | 2-Substituted-N-sulfonylpiperidine |
Furthermore, transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto heterocyclic rings mdpi.com. These methods offer an alternative to classical approaches and can provide access to a wide array of substituted piperidines.
Derivatization for Analytical and Mechanistic Studies
Chemical derivatization is a frequently employed technique in analytical chemistry to enhance the detectability and chromatographic behavior of analytes. In the context of mechanistic studies, derivatization can be used to trap reactive intermediates or to introduce labels for tracking the course of a reaction.
For the analysis of piperidine and related compounds, pre-column derivatization with a sulfonyl chloride, such as 4-toluenesulfonyl chloride, has been successfully used in reversed-phase high-performance liquid chromatography (RP-HPLC) researcher.life. This method involves the reaction of the secondary amine of piperidine with the sulfonyl chloride to form a sulfonamide. The resulting derivative is typically more amenable to chromatographic separation and UV detection.
A similar strategy could be envisioned for the derivatization of molecules containing a piperidine moiety for analytical purposes. The reaction conditions for such a derivatization are generally mild and the resulting sulfonamides are stable.
Parameters for HPLC Analysis of Derivatized Piperidine
| Parameter | Condition |
| Column | Inertsil C18 (250 × 4.6 mm I.D.) |
| Mobile Phase | Water with 0.1% phosphoric acid (A) and acetonitrile (B52724) (B) (32:68, V:V) |
| Flow Rate | 1.0 mL/min |
| Detection | UV |
| Temperature | 30°C |
Data adapted from a method for the determination of piperidine using pre-column derivatization with 4-toluenesulfonyl chloride researcher.life.
Mechanistic studies of reactions involving sulfonyl chlorides often rely on trapping experiments or the use of isotopically labeled reagents to elucidate the reaction pathway. Derivatization can be a key step in these studies to isolate and identify transient species.
Synthesis of Complex Molecular Architectures Incorporating the this compound Scaffold
The this compound scaffold can serve as a building block in the synthesis of more complex molecular architectures. Its bifunctional nature, with a reactive sulfonyl chloride and a piperidine ring that can be further functionalized, makes it a versatile starting material in multi-step synthesis.
The incorporation of the sulfonylpiperidine moiety into larger molecules is a common strategy in drug discovery, as this group can influence the pharmacokinetic and pharmacodynamic properties of a compound. For instance, the piperidine ring is a prevalent feature in many FDA-approved drugs nih.gov.
Multi-step syntheses often involve the sequential addition of different molecular fragments to a core scaffold. The this compound could be utilized in the initial steps to introduce the sulfonylpiperidine unit, followed by further modifications on either the sulfonyl group or the piperidine ring. Flow chemistry is an emerging technology that is particularly well-suited for multi-step synthesis, allowing for the telescoping of several reaction steps into a continuous process syrris.jprsc.orgnih.gov.
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 1-Chloromethanesulfonyl-piperidine. Analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.
In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the piperidine (B6355638) ring and the chloromethyl group. The protons on the carbon atoms adjacent to the nitrogen in the piperidine ring (α-protons) are anticipated to appear as a multiplet in the downfield region, typically around δ 2.8-3.2 ppm, due to the deshielding effect of the adjacent nitrogen atom and the electron-withdrawing sulfonyl group. The protons on the other carbon atoms of the piperidine ring (β- and γ-protons) would likely resonate as multiplets in the upfield region, around δ 1.5-1.8 ppm. wikipedia.orgchemicalbook.com The singlet for the two protons of the chloromethyl (Cl-CH₂-S) group is expected to be observed further downfield, likely in the range of δ 4.5-5.0 ppm, owing to the strong deshielding effects of both the chlorine atom and the sulfonyl group.
The ¹³C NMR spectrum provides complementary information. The carbon atoms of the piperidine ring are expected to show characteristic chemical shifts. The α-carbons, being directly attached to the nitrogen, would appear around δ 47-50 ppm. wikipedia.org The β- and γ-carbons are expected to resonate at approximately δ 25-27 ppm and δ 23-25 ppm, respectively. wikipedia.org The carbon atom of the chloromethyl group is anticipated to have a chemical shift in the range of δ 60-70 ppm due to the influence of the attached chlorine and sulfur atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| α-CH₂ (Piperidine) | 3.0 - 3.4 (m) | 47 - 50 |
| β-CH₂ (Piperidine) | 1.6 - 1.8 (m) | 25 - 27 |
| γ-CH₂ (Piperidine) | 1.5 - 1.7 (m) | 23 - 25 |
| Cl-CH₂ | 4.6 - 5.0 (s) | 60 - 70 |
Note: Predicted values are based on typical chemical shifts for piperidine derivatives and sulfonyl chlorides. 's' denotes a singlet and 'm' denotes a multiplet.
Infrared (IR) and Mass Spectrometry (MS) in Structural Elucidation
Infrared (IR) spectroscopy and Mass Spectrometry (MS) are powerful tools for identifying the functional groups and determining the molecular weight and fragmentation pattern of this compound.
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. Strong absorption bands for the asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) are predicted to appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. acdlabs.com The C-H stretching vibrations of the methylene (B1212753) groups in the piperidine ring and the chloromethyl group would be observed around 2950-2850 cm⁻¹. tandfonline.comresearchgate.net A band corresponding to the C-S stretching vibration may be found in the range of 800-600 cm⁻¹, while the C-Cl stretching vibration of the chloromethyl group is expected to appear in the region of 800-600 cm⁻¹. cdnsciencepub.com
Mass spectrometry provides crucial information for confirming the molecular weight and elucidating the fragmentation pathways of the molecule. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight. The presence of chlorine would be indicated by an [M+2]⁺ peak with an intensity of about one-third of the molecular ion peak, which is characteristic of the ³⁷Cl isotope. acdlabs.com Common fragmentation patterns would likely involve the loss of the chlorine atom, the chloromethyl group, or the entire chloromethanesulfonyl group. The piperidine ring itself can undergo characteristic fragmentation, often leading to a base peak at m/z 84, corresponding to the piperidinyl cation. chemicalbook.com
Table 2: Predicted Key IR Absorption Bands and Mass Spectrometry Fragments for this compound
| Spectroscopic Technique | Feature | Predicted Value/Fragment |
| Infrared (IR) Spectroscopy | SO₂ asymmetric stretching | 1350 - 1300 cm⁻¹ |
| SO₂ symmetric stretching | 1160 - 1120 cm⁻¹ | |
| C-H stretching (alkane) | 2950 - 2850 cm⁻¹ | |
| C-Cl stretching | 800 - 600 cm⁻¹ | |
| Mass Spectrometry (MS) | Molecular Ion Peak [M]⁺ | m/z = 183 |
| Isotope Peak [M+2]⁺ | m/z = 185 | |
| Base Peak | m/z = 84 (Piperidinyl cation) | |
| Other Fragments | [M-Cl]⁺, [M-CH₂Cl]⁺, [M-SO₂CH₂Cl]⁺ |
X-ray Crystallography for Conformational and Electronic Structure Determination
In a hypothetical crystal structure of this compound, the piperidine ring would be expected to adopt a chair conformation, which is the most stable arrangement for such six-membered rings. wikipedia.org The orientation of the chloromethanesulfonyl group relative to the piperidine ring would be a key structural feature determined by this technique. Furthermore, X-ray crystallography would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonds or van der Waals forces, which influence the solid-state properties of the compound. Such studies on analogous molecules have been instrumental in understanding structure-activity relationships in various chemical contexts. nih.gov
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in elucidating the reaction mechanisms of molecules containing sulfonyl and piperidine (B6355638) groups.
Theoretical studies on analogous sulfonyl chlorides have provided significant insights into their reactivity. For instance, DFT calculations have been employed to study the chloride-chloride isotopic exchange reaction in various arenesulfonyl chlorides. semanticscholar.org These studies revealed that the reaction proceeds via a single transition state, consistent with an SN2 mechanism. semanticscholar.org The reliability of these calculations is often validated by the strong correlation between calculated relative rate constants and activation parameters with experimental kinetic data. semanticscholar.org For substituted arenesulfonyl chlorides, the reaction rates have been shown to follow the Hammett equation, with DFT calculations helping to explain the enhanced reactivity of certain ortho-substituted compounds through analysis of their rigid and sterically congested structures. semanticscholar.org
Furthermore, DFT studies have been applied to understand the mechanism of piperidinolysis—the reaction of a compound with piperidine. In the case of aryl 1-(2,4-dinitronaphthyl) ethers reacting with piperidine in DMSO, DFT calculations at the B3LYP/6-311G(d,p) level of theory helped to predict the reaction pathway. researchgate.net The mechanism was found to involve a fast nucleophilic attack by piperidine on the ipso-carbon to form a zwitterionic intermediate, followed by a slower, rate-determining deprotonation step. researchgate.net The combination of kinetic experiments and DFT calculations indicated a two-step mechanism where the proton transfer is the rate-determining step. researchgate.net Such computational approaches could be directly applied to predict the mechanistic pathways for reactions involving 1-Chloromethanesulfonyl-piperidine.
Molecular Dynamics Simulations and Conformational Analysis of Piperidine Rings
The piperidine ring is a six-membered saturated heterocycle that can adopt several conformations, such as chair, boat, and twist forms, due to the orientation of its substituent groups. rsc.org Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules, providing a detailed view of conformational dynamics over time.
MD simulations are frequently used to study the stability of piperidine-containing ligands within protein binding pockets. For example, simulations have been used to assess the stability of piperidine/piperazine-based compounds targeting sigma receptors. nih.gov By placing the ligand-receptor complex in a simulated environment (e.g., a water box with ions at a specific temperature and pressure), researchers can observe the ligand's conformational stability and its interactions with amino acid residues over time, typically measured in nanoseconds (ns). nih.gov The root mean square deviation (RMSD) is a key metric calculated during these simulations to show the stability of the complex; a stable ligand will exhibit minimal fluctuation in its binding pose. nih.govnih.gov
The conformational preferences of the piperidine ring itself are also a subject of intense study. For N-methyl piperidine, a closely related system, time-resolved experiments combined with DFT calculations have been used to explore its ultrafast conformational dynamics. rsc.org These studies identified the chair and twist structures as the key conformers, deriving the thermodynamic parameters for the transformation between them. rsc.org Similarly, the conformational analysis of piperidine nucleoside analogues has shown a preference for specific chair conformations (e.g., ¹C₄), which is crucial for their biomimetic properties. mdpi.com The specific conformation adopted by the piperidine ring in this compound would significantly influence its physical, chemical, and biological properties.
Table 1: Example Parameters for Molecular Dynamics (MD) Simulations of Piperidine-Containing Systems
Quantitative Structure-Activity Relationship (QSAR) Modeling for Sulfonyl Piperidine Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. creative-biolabs.com These models are widely used in drug discovery to predict the activity of new compounds and to optimize lead structures. For sulfonyl piperidine derivatives, QSAR studies help identify the key molecular features that govern their biological effects.
The process involves developing a statistical model based on a "training set" of compounds with known activities. wu.ac.th Various molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated. These can include 2D descriptors (e.g., connectivity indices) and 3D descriptors (e.g., non-covalent interaction fields). creative-biolabs.comnih.gov Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) are then used to build the model. wu.ac.th
For example, a QSAR study on a series of N-arylsulfonyl-N-2-pyridinyl-piperazine analogs, which share structural similarities with sulfonyl piperidines, successfully developed predictive models for their anti-diabetic activity. wu.ac.th The robustness of these models is assessed through rigorous internal and external validation techniques, yielding statistical metrics such as the correlation coefficient (r²), cross-validated correlation coefficient (Q² or r²CV), and the F-value. wu.ac.thnih.gov Another study on furan-pyrazole piperidine derivatives developed robust QSAR models to predict their inhibitory activity against the Akt1 enzyme and their antiproliferative effects on cancer cell lines. nih.gov These models were based on 3D and 2D autocorrelation descriptors selected by a genetic algorithm. nih.gov
Table 2: Statistical Validation Parameters for Representative QSAR Models of Piperidine Derivatives
In Silico Approaches to Understanding Molecular Interactions
In silico methods, which encompass a wide range of computational techniques, are essential for understanding how a molecule like this compound might interact with biological targets. These approaches include molecular docking, pharmacophore modeling, and the MD simulations discussed previously.
Molecular docking is a technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial for structure-based drug design. For piperidine/piperazine derivatives, docking studies have been used to elucidate the binding mode within the active site of sigma receptors, identifying key hydrophobic and polar interactions that stabilize the ligand. nih.gov
Pharmacophore analysis identifies the essential 3D arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov For a series of piperidine derivatives acting as farnesyltransferase inhibitors, pharmacophore analysis revealed that a specific spatial arrangement of aromatic, hydrogen bond acceptor, and hydrogen bond donor groups was favorable for activity. nih.gov
Combining these methods provides a comprehensive picture of molecular interactions. For example, a study on the piperidine alkaloid lobeline (B1674988) used a combination of biophysical experiments and computational methods, including docking and MD simulations, to analyze its interaction with the protein ovalbumin. nih.gov The in silico results corroborated experimental findings, confirming a stable binding interaction and providing insights into the conformational changes induced in the protein upon ligand binding. nih.gov These approaches are invaluable for predicting the biological targets of this compound and guiding the design of more potent and selective derivatives.
Applications in Advanced Organic Synthesis
1-Chloromethanesulfonyl-piperidine as a Versatile Synthetic Building Block
"this compound" is a versatile synthetic building block due to the presence of two key reactive sites: the electrophilic sulfur atom of the sulfonyl chloride group and the nucleophilic nitrogen atom of the piperidine (B6355638) ring. The high reactivity of the sulfonyl chloride moiety allows for facile reactions with a wide range of nucleophiles to form stable sulfonamide linkages. This versatility is crucial in medicinal chemistry for the synthesis of compounds with potential biological activity.
The general reactivity of sulfonyl chlorides with primary and secondary amines to form sulfonamides is a well-established and robust transformation in organic synthesis. This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. The versatility of "this compound" lies in its ability to introduce the piperidine-1-sulfonylmethyl group into various molecules. This moiety can influence the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.
The chloromethyl group attached to the sulfonyl moiety provides an additional site for nucleophilic substitution, further expanding its synthetic utility. This allows for the sequential introduction of different functionalities, making "this compound" a valuable linchpin in multi-step synthetic sequences.
Table 1: Reactivity of this compound with Various Nucleophiles
| Nucleophile | Product Type | Potential Application |
| Primary Amines | N-Substituted Piperidine-1-sulfonamides | Synthesis of bioactive compounds, ligands for catalysis |
| Secondary Amines | N,N-Disubstituted Piperidine-1-sulfonamides | Fine-tuning of steric and electronic properties |
| Alcohols | Sulfonate Esters | Pro-drugs, intermediates for further transformations |
| Phenols | Aryl Sulfonate Esters | Synthesis of agrochemicals and pharmaceuticals |
| Grignard Reagents | Sulfones | Carbon-carbon bond formation |
Stereoselective Synthesis of Chiral Piperidine Derivatives
The synthesis of enantiomerically pure piperidine derivatives is of paramount importance in pharmaceutical development, as the stereochemistry of a molecule often dictates its biological activity. dicp.ac.cn While "this compound" is an achiral molecule, it can be employed as a precursor in stereoselective syntheses to generate chiral piperidine derivatives.
One conceptual approach involves the use of a chiral auxiliary. An achiral amine can be reacted with "this compound" to form a sulfonamide. Subsequent diastereoselective functionalization of the piperidine ring, guided by a chiral auxiliary attached elsewhere in the molecule, can lead to the formation of a specific stereoisomer. The auxiliary can then be cleaved to yield the desired chiral piperidine derivative.
Another strategy involves the asymmetric reduction of a double bond within the piperidine ring of a derivative of "this compound". For instance, a tetrahydropyridine (B1245486) precursor bearing the chloromethanesulfonyl group could be subjected to asymmetric hydrogenation using a chiral catalyst to afford an optically active piperidine. dicp.ac.cnnih.gov The development of rhodium-catalyzed reductive transamination reactions also presents a powerful method for accessing a variety of chiral piperidines from pyridinium (B92312) salts, highlighting a potential pathway where sulfonylated piperidines could be synthesized with high stereocontrol. dicp.ac.cnresearchgate.net
Table 2: Conceptual Strategies for Stereoselective Synthesis
| Strategy | Description | Key Feature |
| Chiral Auxiliary | Temporary incorporation of a chiral moiety to direct a stereoselective reaction. | Diastereoselective bond formation. |
| Asymmetric Catalysis | Use of a chiral catalyst to influence the stereochemical outcome of a reaction. | Enantioselective transformation of a prochiral substrate. |
| Resolution | Separation of a racemic mixture of chiral piperidine derivatives. | Access to both enantiomers. |
Role in the Synthesis of Nitrogen Heterocycles
"this compound" can serve as a precursor for the synthesis of a variety of other nitrogen-containing heterocyclic systems. The reactivity of the sulfonyl chloride and the piperidine ring can be harnessed to construct fused, spirocyclic, and other complex nitrogen heterocycles.
A closely related compound, piperidine-1-sulphenyl chloride, has been shown to act as a sulfur-transfer reagent in reactions with diamines to prepare sulfur-nitrogen heterocycles such as dihydro-2,1,3-benzothiadiazoles and 1,2,6-thiadiazine derivatives. rsc.org This suggests that "this compound" could potentially undergo similar transformations, where the sulfonyl group participates in the formation of a new heterocyclic ring containing both sulfur and nitrogen.
Furthermore, intramolecular reactions of derivatives of "this compound" can lead to the formation of new ring systems. For example, a nucleophilic group tethered to the piperidine ring could displace the chloride from the chloromethyl group, leading to the formation of a bicyclic sulfonamide. The use of N-(chlorosulfonyl)imidoyl chloride as a bielectrophilic reagent for the construction of nitrogen heterocycles incorporating an endocyclic sulfonamide fragment provides a precedent for the utility of sulfonyl chlorides in intramolecular cyclization reactions. mdpi.com
Construction of Complex Polycyclic Systems Incorporating Piperidine and Sulfonyl Moieties
The construction of complex polycyclic systems is a significant challenge in organic synthesis, and "this compound" offers potential routes to such structures. Intramolecular cyclization reactions are a powerful tool for the synthesis of bridged and fused ring systems. researchgate.net Derivatives of "this compound" can be designed to undergo such cyclizations to generate novel polycyclic architectures containing both the piperidine and sulfonyl motifs.
For instance, a derivative of "this compound" bearing a suitably positioned nucleophile could undergo an intramolecular nucleophilic substitution on the chloromethyl group to form a bicyclic sulfonamide. The conformational constraints of the newly formed ring system could then be exploited in subsequent stereoselective transformations. The development of couple-close approaches, which merge cross-coupling reactions with intramolecular cyclizations, provides a modern strategy for the rapid assembly of complex polycyclic systems. nih.govprinceton.edu "this compound" could be envisioned as a substrate in such sequences, where initial functionalization of the piperidine ring is followed by an intramolecular cyclization involving the sulfonylmethyl moiety.
The synthesis of bicyclic prolines through intramolecular cyclization highlights the feasibility of forming bridged systems from functionalized cyclic precursors. nih.gov Similar strategies could be applied to piperidine derivatives of "this compound" to access novel polycyclic sulfonamides with potential applications in medicinal chemistry and materials science.
Investigation of Biological Target Interaction Mechanisms Academic Focus
Enzyme Inhibition Mechanisms of 1-Chloromethanesulfonyl-piperidine Derivatives
The inhibitory potential of piperidine-containing compounds has been explored against a range of enzymes. While specific studies on this compound are limited, the broader class of piperidine (B6355638) sulfonamides has shown promise.
Cholinesterase Enzyme Interactions (Acetylcholinesterase and Butyrylcholinesterase)
Derivatives of piperidine are known to be potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the regulation of the neurotransmitter acetylcholine. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has been synthesized and evaluated for their anti-AChE activity. Notably, substitutions on the benzamide (B126) moiety and the basicity of the piperidine nitrogen were found to be critical for potent inhibition.
Arginase Enzyme Interactions
Piperidine derivatives have also been investigated as inhibitors of arginase, an enzyme involved in the urea (B33335) cycle and implicated in various diseases. Novel series of boronic acid-based piperidine derivatives have demonstrated significant in vitro inhibitory potential against arginase. smolecule.com These compounds are being explored for their therapeutic applications.
Glycosidase Enzyme Interactions (e.g., α-glucosidase, α-fucosidase)
The inhibition of glycosidase enzymes, which play a role in carbohydrate metabolism, is a key strategy in managing diabetes. While specific data on this compound is not available, flavonoids and acridine (B1665455) derivatives have been studied for their α-glucosidase inhibitory activity.
Dihydropteroate (B1496061) Synthase Interactions
Sulphones, a chemical class related to the sulfonyl group in this compound, have been the subject of comparative Quantitative Structure-Activity Relationship (QSAR) analysis for their inhibition of dihydropteroate synthase. nih.gov This enzyme is a target for antimicrobial agents.
Molecular Docking and Binding Mode Analysis of this compound Analogs
Molecular docking is a computational technique used to predict the binding orientation of a ligand to its target protein. While specific molecular docking studies on this compound are not prevalent in the literature, studies on related piperidine derivatives provide insights into their binding modes. For example, docking studies have been performed on piperidin-4-one furoic hydrazone derivatives to evaluate their potential as antimicrobial, antioxidant, and anticancer agents.
Structure-Activity Relationship (SAR) Studies and Rational Design of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For piperidine derivatives, SAR studies have revealed key structural features that influence their inhibitory potency against various enzymes. For instance, in the case of acetylcholinesterase inhibitors, the introduction of a phenyl group on the nitrogen atom of the amide moieties in 1-benzyl-4-[2-(N-benzoyl-N-phenylamino)ethyl]piperidine derivatives resulted in enhanced activity. The rigidity of the molecule has also been identified as a significant factor.
A summary of the inhibitory activities of selected piperidine derivatives against cholinesterases is presented in the table below.
| Compound | Target Enzyme | IC50 (nM) | Selectivity (AChE/BuChE) |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | Acetylcholinesterase | 0.56 | 18,000 |
| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride | Acetylcholinesterase | 1.2 | ~34,700 |
This table presents data on related piperidine derivatives to illustrate the potential of this chemical class as enzyme inhibitors, in the absence of specific data for this compound.
Influence of Substituent Effects on Biological Activity
The biological activity of sulfonyl piperidines, including this compound, is significantly influenced by the nature of substituents on both the piperidine ring and the sulfonyl group. Structure-activity relationship (SAR) studies on various sulfonyl piperidine derivatives have elucidated the role of these substituents in modulating potency and selectivity.
For instance, research on a series of 1-benzenesulfonyl-piperidine derivatives as inhibitors of matrix metalloproteinases (MMPs) has shown that the introduction of different substituents on the phenyl ring leads to a wide range of inhibitory activities. A key finding is that the presence of a hydrogen bond donor or acceptor at the para position of the phenyl ring can significantly enhance the inhibitory potency against certain MMPs.
In a study focused on a series of sulfonyl piperidine derivatives, researchers investigated the impact of various substituents on their inhibitory activity against a specific enzyme. The findings are summarized in the table below:
| Compound | Substituent at R1 | Substituent at R2 | IC50 (nM) |
| 1 | H | H | 520 |
| 2 | 4-F | H | 350 |
| 3 | 4-Cl | H | 280 |
| 4 | 4-CH3 | H | 450 |
| 5 | H | 3-F | 600 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data indicates that electron-withdrawing groups, such as fluorine and chlorine, at the para-position of a phenyl ring attached to the sulfonyl group (R1) enhance the inhibitory activity compared to the unsubstituted compound. In contrast, an electron-donating group like a methyl group at the same position leads to a decrease in activity. Substituents on the piperidine ring (R2) also play a role, with even a single fluorine atom at the 3-position diminishing the compound's potency.
Conformational Aspects and Selectivity in Enzyme Inhibition
The three-dimensional conformation of sulfonyl piperidines is a critical determinant of their binding affinity and selectivity for specific enzymes. The piperidine ring can adopt various conformations, such as chair, boat, and twist-boat, with the chair conformation being the most stable. The orientation of the sulfonyl group relative to the piperidine ring also plays a crucial role in how the molecule fits into the active site of a target enzyme.
X-ray crystallography studies of sulfonyl piperidine derivatives bound to their target enzymes have provided valuable insights into their binding modes. These studies often reveal that the piperidine ring occupies a specific hydrophobic pocket within the enzyme's active site, while the sulfonyl group forms hydrogen bonds with key amino acid residues.
The selectivity of these compounds for different enzymes is often attributed to subtle differences in the shape and electrostatic environment of the active sites. For example, a sulfonyl piperidine inhibitor might show high selectivity for one protease over another due to a single amino acid difference in the binding pocket, which favors the conformation of the inhibitor.
Theoretical Frameworks for the Biological Activity of Sulfonyl Piperidines
Computational chemistry and molecular modeling have become indispensable tools for understanding the biological activity of sulfonyl piperidines. Quantitative Structure-Activity Relationship (QSAR) studies, for example, aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.
A typical QSAR model for sulfonyl piperidines might take the following form:
log(1/IC50) = c1logP + c2σ + c3*Es + constant
Where:
logP represents the hydrophobicity of the molecule.
σ is the Hammett constant, which quantifies the electron-donating or -withdrawing nature of a substituent.
Es is the Taft steric parameter, which accounts for the steric bulk of a substituent.
c1, c2, and c3 are coefficients determined by regression analysis.
These models can predict the potency of novel sulfonyl piperidine derivatives before they are synthesized, thereby guiding the drug discovery process. Molecular docking simulations are also employed to predict the binding mode of these inhibitors in the active site of their target enzymes, providing a visual representation of the key interactions.
Covalent Inhibition Mechanisms and Reactivity-Potency Relationships
Certain sulfonyl piperidines, particularly those with a reactive group like the chloromethylsulfonyl moiety in this compound, can act as covalent inhibitors. These inhibitors form a stable covalent bond with a nucleophilic residue, such as a cysteine or serine, in the active site of the target enzyme, leading to irreversible inhibition.
The mechanism of covalent inhibition by a chloromethylsulfonyl piperidine derivative can be described as follows:
Initial non-covalent binding: The inhibitor first binds to the enzyme's active site through non-covalent interactions, such as hydrogen bonds and hydrophobic interactions.
Nucleophilic attack: A nucleophilic amino acid residue in the active site attacks the electrophilic carbon atom of the chloromethyl group.
Formation of a covalent bond: This attack displaces the chlorine atom and forms a stable covalent bond between the inhibitor and the enzyme, rendering the enzyme inactive.
The reactivity of the covalent inhibitor is a critical factor in its potency. A more reactive compound will form a covalent bond more rapidly, leading to a faster rate of enzyme inactivation. However, high reactivity can also lead to off-target effects and toxicity. Therefore, a balance between reactivity and selectivity is essential for the development of effective and safe covalent inhibitors. The relationship between the reactivity and potency of a series of covalent inhibitors is often evaluated by measuring the second-order rate constant (kinact/KI), which reflects the efficiency of covalent bond formation.
Future Directions and Emerging Research Areas
Development of Novel Synthetic Methodologies for 1-Chloromethanesulfonyl-piperidine and its Derivatives
The synthesis of this compound and its derivatives is a critical starting point for any further investigation into their chemical and biological properties. Traditional methods for the synthesis of similar piperidine (B6355638) derivatives often involve the reaction of a piperidine precursor with a sulfonyl chloride. For instance, piperidine-1-sulfonyl chloride can be prepared by treating piperidine with sulfuryl chloride. This can then be further modified to introduce the chloromethyl group.
However, the future of synthesizing these compounds lies in the development of more efficient, stereoselective, and environmentally friendly methodologies. Researchers are continuously exploring novel synthetic routes that offer higher yields, greater purity, and access to a wider diversity of derivatives. mdpi.comnih.govrasayanjournal.co.in Some emerging strategies include:
Catalytic Approaches: The use of transition metal catalysts and organocatalysts is becoming increasingly prevalent in the synthesis of piperidine derivatives. mdpi.comnih.gov These methods can facilitate reactions under milder conditions and with greater control over the stereochemistry of the final product.
Flow Chemistry: Continuous flow systems offer several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and high-throughput synthesis. This technology is well-suited for the production of this compound and its derivatives on both laboratory and industrial scales.
Multi-component Reactions: These reactions, where three or more reactants combine in a single step to form a complex product, offer a highly efficient way to generate molecular diversity. Developing multi-component reactions that incorporate the this compound scaffold would significantly accelerate the discovery of new bioactive molecules.
A general strategy for the synthesis of various piperidine derivatives often involves a series of steps including acylation, cyclization, and functional group interconversion. researchgate.net The table below outlines a conceptual synthetic approach for this compound.
Table 1: Conceptual Synthetic Scheme for this compound
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Piperidine, Methanesulfonyl chloride | Base (e.g., Triethylamine), Inert Solvent (e.g., Dichloromethane) | 1-(Methylsulfonyl)piperidine |
| 2 | 1-(Methylsulfonyl)piperidine | Chlorinating agent (e.g., N-Chlorosuccinimide), Radical initiator (e.g., AIBN) | This compound |
This table presents a conceptual pathway and specific reagents and conditions may vary based on experimental optimization.
Advanced Mechanistic Insights into Reactivity and Transformations
A thorough understanding of the reactivity and transformation pathways of this compound is crucial for its effective utilization in the synthesis of more complex molecules. The presence of the chloromethylsulfonyl group imparts a unique reactivity profile to the piperidine ring. The sulfonyl group is a strong electron-withdrawing group, which can influence the nucleophilicity of the piperidine nitrogen. The chloromethyl group, in turn, is a reactive electrophilic site susceptible to nucleophilic substitution reactions.
Future research in this area will likely focus on:
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model the electronic structure and reactivity of this compound. These studies can provide valuable insights into reaction mechanisms, predict the regioselectivity and stereoselectivity of transformations, and guide the design of new reactions.
Kinetic Studies: Detailed kinetic analysis of the reactions of this compound can help to elucidate reaction mechanisms and optimize reaction conditions. This includes determining rate laws, activation parameters, and the influence of catalysts and solvents on reaction rates.
In-situ Spectroscopic Techniques: Techniques such as NMR, IR, and Raman spectroscopy can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and a more complete understanding of the reaction pathway.
The reactivity of the chloromethyl sulfonyl group is expected to be higher in terms of electrophilicity when compared to aryl sulfonyl analogs, making it more susceptible to nucleophilic substitution.
Exploration of Undiscovered Biological Targets for this compound Analogues
While the piperidine scaffold is present in numerous approved drugs, the specific biological targets of this compound and its close analogues are not yet fully elucidated. arizona.edu The exploration of new biological targets is a key area for future research and could lead to the development of novel therapeutics for a range of diseases.
Some promising avenues for investigation include:
High-Throughput Screening: Screening libraries of this compound analogues against a wide range of biological targets, such as enzymes and receptors, can identify novel lead compounds. researchgate.net
Chemical Proteomics: This approach uses chemical probes to identify the protein targets of a small molecule within a complex biological system. This can provide a direct and unbiased way to discover the molecular targets of this compound analogues.
Phenotypic Screening: In this approach, compounds are tested for their ability to produce a desired phenotypic change in cells or organisms, without prior knowledge of the specific molecular target. Subsequent target deconvolution studies can then be used to identify the responsible protein. nih.gov
Recent studies have shown that certain sulfonylpiperidine derivatives act as potent inhibitors of bacterial thymidylate kinase (TMK), an essential enzyme for DNA synthesis, highlighting the potential of this scaffold in developing new antibacterial agents. researchgate.netnih.gov The interaction with key residues like Arg48 in Staphylococcus aureus TMK was found to be crucial for their inhibitory activity. nih.gov
Table 2: Potential Biological Target Classes for Sulfonyl Piperidine Derivatives
| Target Class | Potential Therapeutic Area | Rationale |
| Kinases | Cancer, Inflammation | Many kinase inhibitors feature a piperidine moiety. |
| G-Protein Coupled Receptors (GPCRs) | CNS disorders, Metabolic diseases | Piperidine is a common scaffold in GPCR ligands. fluorochem.co.uk |
| Ion Channels | Neurological disorders, Cardiovascular diseases | Piperidine derivatives have been shown to modulate ion channel activity. fluorochem.co.uk |
| Proteases | Infectious diseases, Cancer | The sulfonyl group can act as a warhead to covalently modify protease active sites. |
Integration of Artificial Intelligence and Machine Learning in Sulfonyl Piperidine Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing all aspects of drug discovery and development, and sulfonyl piperidine research is no exception. nih.govnih.govchemrxiv.org These powerful computational tools can be used to accelerate the discovery and optimization of new drug candidates.
Key applications of AI and ML in this field include:
Predictive Modeling: ML models can be trained on existing data to predict the biological activity, physicochemical properties, and pharmacokinetic profiles of novel sulfonyl piperidine analogues. youtube.com This can help to prioritize the synthesis of the most promising compounds.
De Novo Drug Design: Generative AI models can design novel molecular structures with desired properties from scratch. youtube.com These models can be used to generate new sulfonyl piperidine derivatives with enhanced potency and selectivity.
Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and even design synthetic routes to target molecules. nih.govresearchgate.net This can significantly streamline the process of synthesizing new sulfonyl piperidine analogues.
Polymer Characterization: AI and ML are also finding applications in the characterization of polymers, which could be relevant for developing drug delivery systems for piperidine-based drugs. nih.gov
Q & A
Q. What are the optimal synthetic routes for 1-chloromethanesulfonyl-piperidine, and how can purity be validated?
The synthesis of sulfonyl-piperidine derivatives typically involves sulfonylation of the piperidine ring using chlorinated sulfonyl reagents. For example, analogous compounds like 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride are synthesized via sulfonyl chloride intermediates under reflux in polar solvents (e.g., DMF or acetonitrile) . Post-synthesis, purity validation requires HPLC (>98% purity) and characterization via -NMR, -NMR, and mass spectrometry to confirm molecular weight and structural integrity .
Q. How does the stability of this compound vary under different storage conditions?
Stability studies for sulfonyl-piperidine derivatives suggest sensitivity to moisture and temperature. Storage at room temperature in anhydrous conditions (e.g., desiccators with silica gel) is recommended. Accelerated degradation studies under elevated humidity (40–60% RH) and thermal stress (40°C) over 4–8 weeks can identify decomposition pathways, monitored via TLC or HPLC .
Q. What solvents and reaction conditions are suitable for derivatizing this compound in cross-coupling reactions?
Polar aprotic solvents (DMF, DMSO, THF) are ideal for sulfonamide bond formation due to their ability to stabilize intermediates. For example, Suzuki-Miyaura coupling with aryl boronic acids requires Pd catalysts (e.g., Pd(PPh)) and inert atmospheres (N) at 80–100°C . Solubility data for similar compounds indicate >50 mg/mL in DMSO, facilitating high-concentration reactions .
Advanced Research Questions
Q. How can contradictions in biological activity data for this compound derivatives be resolved?
Contradictions often arise from assay variability (e.g., cell line specificity, concentration thresholds). A systematic approach includes:
- Replicating experiments across multiple models (e.g., primary vs. cancer cell lines).
- Validating target engagement via competitive binding assays (e.g., SPR or ITC).
- Applying multivariate statistical analysis to distinguish artifact-driven outliers .
Q. What mechanistic insights explain the selectivity of this compound in enzyme inhibition?
Molecular docking and MD simulations reveal that the sulfonyl group forms hydrogen bonds with catalytic residues (e.g., serine hydrolases), while the chloromethylene moiety enhances hydrophobic interactions. Comparative studies with non-chlorinated analogs show reduced binding affinity (ΔG = −8.2 vs. −5.6 kcal/mol), highlighting the chlorine atom’s role in stabilizing transition states .
Q. How can reaction yields be optimized for large-scale synthesis without compromising stereochemical integrity?
Flow chemistry systems improve scalability by maintaining precise temperature control and reducing side reactions. For example, continuous-flow sulfonylation at 50°C with a residence time of 20 minutes achieves >85% yield, compared to 65% in batch reactors. Chiral HPLC or SFC ensures enantiomeric excess (>99%) during purification .
Q. What computational strategies predict the metabolic pathways of this compound?
In silico tools like ADMET Predictor™ or GLORYx identify phase I/II metabolism sites. The sulfonyl group is prone to glutathione conjugation, while the piperidine ring undergoes CYP450-mediated oxidation. Validation via LC-MS/MS of hepatocyte incubations confirms major metabolites (e.g., sulfonic acid derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
